5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,2-oxazole-3-carbohydrazide
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Overview
Description
5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a trifluoromethyl group, and an oxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the benzodioxole and oxazole intermediates. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties. Studies often focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Researchers are interested in its ability to modulate specific biological pathways, which could lead to the development of new drugs for various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethoxy-5-methyl-1,3-benzodioxole: Known for its anti-inflammatory properties.
3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid: Studied for its potential use in organic synthesis.
Uniqueness
The uniqueness of 5-[(4,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-N’-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]-4,5-DIHYDRO-1,2-OXAZOLE-3-CARBOHYDRAZIDE lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H20F3N3O6 |
---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H20F3N3O6/c1-30-17-8-13(18(31-2)20-19(17)32-11-33-20)7-14-9-16(28-34-14)21(29)27-26-10-12-5-3-4-6-15(12)22(23,24)25/h3-6,8,10,14H,7,9,11H2,1-2H3,(H,27,29)/b26-10+ |
InChI Key |
LUEJSNKYAKLESR-NSKAYECMSA-N |
Isomeric SMILES |
COC1=C2C(=C(C(=C1)CC3CC(=NO3)C(=O)N/N=C/C4=CC=CC=C4C(F)(F)F)OC)OCO2 |
Canonical SMILES |
COC1=C2C(=C(C(=C1)CC3CC(=NO3)C(=O)NN=CC4=CC=CC=C4C(F)(F)F)OC)OCO2 |
Origin of Product |
United States |
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